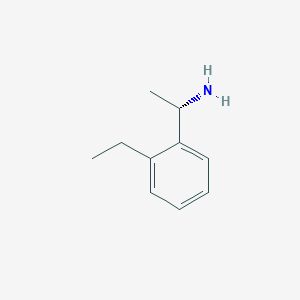
(S)-1-(2-Ethylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Ethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Ethylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The process is carried out under controlled temperature and pressure to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Ethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or isocyanates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Ethylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism by which (S)-1-(2-Ethylphenyl)ethanamine exerts its effects depends on its specific interactions with molecular targets. As an amine, it can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways involved may vary depending on the context of its use, such as in pharmacological or biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(p-Tolyl)ethanamine
- (S)-1-(2,4-Dimethylphenyl)ethanamine
- (S)-1-(4-Ethylphenyl)ethanamine
- (S)-1-(2,6-Dimethylphenyl)ethanamine
Uniqueness
(S)-1-(2-Ethylphenyl)ethanamine is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1S)-1-(2-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
Clave InChI |
WRFXVXPZOBKNDX-QMMMGPOBSA-N |
SMILES isomérico |
CCC1=CC=CC=C1[C@H](C)N |
SMILES canónico |
CCC1=CC=CC=C1C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


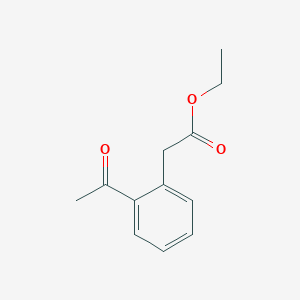
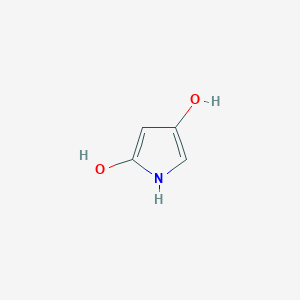
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
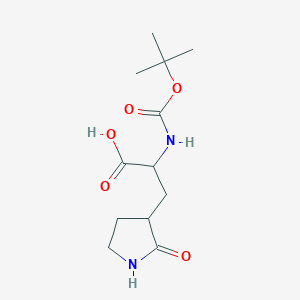
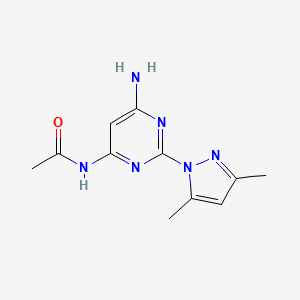
![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
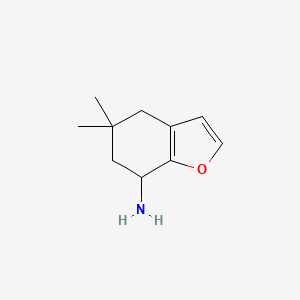
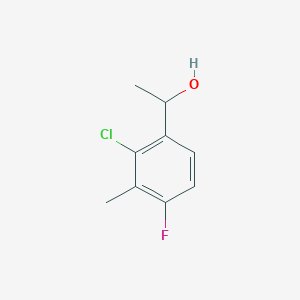
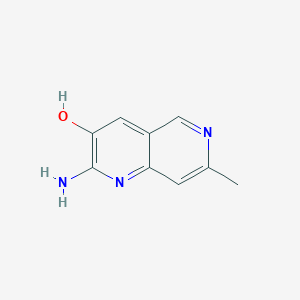
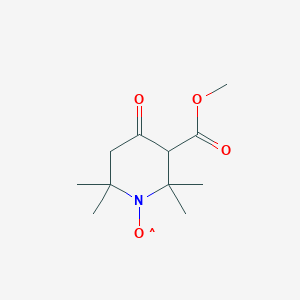

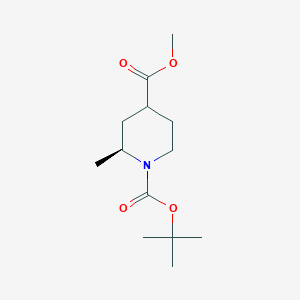
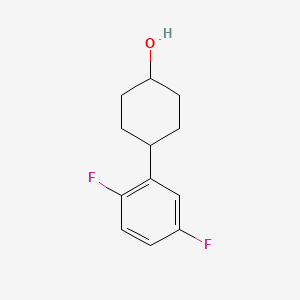
![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)
